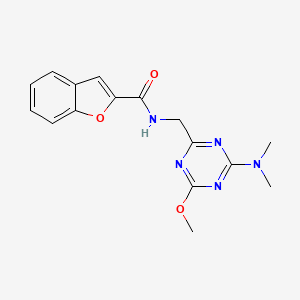

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide

Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide is a triazine derivative characterized by a dimethylamino group at position 4, a methoxy group at position 6, and a benzofuran-2-carboxamide moiety linked via a methylene bridge. The compound’s triazine core is a common scaffold in herbicides, such as sulfonylureas (e.g., triflusulfuron-methyl) , and intermediates for synthesizing heat-resistant materials .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-21(2)15-18-13(19-16(20-15)23-3)9-17-14(22)12-8-10-6-4-5-7-11(10)24-12/h4-8H,9H2,1-3H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXJGHJBPLYAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Mode of Action

The specific mode of action of this compound is currently unknown. Benzofuran derivatives have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets.

Biochemical Pathways

Given the broad biological activities of benzofuran derivatives, it can be inferred that this compound may influence multiple biochemical pathways.

Result of Action

Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, suggesting that this compound may have similar effects.

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine core with a dimethylamino group and a benzofuran moiety. Its molecular formula is with a molecular weight of approximately 304.36 g/mol. The presence of these functional groups suggests interactions with various biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Interaction : It may engage with cellular receptors, modulating signaling pathways that affect cellular responses.

- DNA/RNA Interaction : The compound has the potential to intercalate with DNA or RNA strands, thereby influencing transcription and translation processes.

Biological Activity Overview

Research indicates that N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promising anticancer effects. For instance, related triazine derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating potential for further development in cancer therapy .

- Antinociceptive Effects : Some derivatives have displayed significant antinociceptive properties in animal models, suggesting potential for pain management applications .

- Biochemical Assays : The compound may serve as a probe or reagent in biochemical assays due to its unique structural characteristics.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide:

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

Triazine derivatives often feature substituents that dictate their biological activity. The following table highlights key differences:

Key Observations :

- The dimethylamino and methoxy groups on the triazine core in the target compound are structurally similar to triflusulfuron-methyl, a sulfonylurea herbicide. However, the absence of a sulfonylurea group in the target compound suggests differing mechanisms of action .

- The benzofuran-2-carboxamide moiety distinguishes the target compound from intermediates like Compounds A and B, which feature styryl or acetamide groups for material science applications .

Functional Group Impact on Bioactivity

- Sulfonylurea Derivatives (e.g., Triflusulfuron-methyl) : The sulfonylurea group enables acetolactate synthase (ALS) inhibition, a hallmark of herbicidal activity .

- A related compound, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (CAS 2034350-46-2), shares the same triazine substituents but replaces benzofuran with an imidazopyridine group, indicating modular design for tuning activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis typically involves coupling benzofuran-2-carboxamide derivatives with functionalized triazine intermediates. For example, a general procedure (e.g., "Procedure B" in ) uses trichlorotriazine (1.50 mmol) as a starting material, reacted with methoxyphenol (1.50 mmol) under basic conditions. Yield optimization requires precise stoichiometric control, temperature modulation (e.g., 0–25°C), and catalysts like triethylamine. Similar protocols for triazine-methylbenzofuran hybrids are detailed in , where coupling yields ranged from 47% to 67% depending on substituents .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical. For instance, in , benzofuran carboxamide derivatives showed distinct aromatic proton shifts (δ 6.8–8.2 ppm) and triazine-methyl group resonances (δ 3.2–3.5 ppm). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups (e.g., amide C=O stretch at ~1650 cm) .

Q. What preliminary biological activities are reported for structurally analogous compounds?

- Methodological Answer : Analogues with triazine and benzofuran motifs (e.g., ) exhibit pesticidal or receptor-binding activity. For example, triazine-methyl derivatives in act as sulfonylurea herbicides, while piperazine-linked benzofurans in target neurological receptors. Initial screens should prioritize assays like enzyme inhibition (e.g., acetylcholinesterase) or receptor-binding studies (e.g., serotonin receptors) with IC determination .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) and density functional theory (DFT) calculations predict binding affinities to target proteins. For example, ’s benzofuran-piperazine hybrids showed enhanced dopamine receptor affinity when methoxy groups were introduced. Solubility and logP values should be modeled with tools like Schrödinger’s QikProp to balance lipophilicity and bioavailability .

Q. What strategies resolve contradictions in reported biological activity data for triazine-benzofuran hybrids?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line vs. in vivo models). A meta-analysis approach, as in and , compares substituent effects: dimethylamino groups on triazine () enhance pesticidal activity, while methoxy groups () improve CNS targeting. Standardized protocols (e.g., OECD guidelines) and dose-response curve normalization are recommended .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

- Methodological Answer : Stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) assess hydrolysis susceptibility. For example, triazine-methyl linkages in showed <10% degradation after 24 hours at 37°C. LC-MS/MS tracks metabolites, while accelerated stability testing (40°C/75% RH) evaluates shelf-life .

Q. What role do stereochemical factors play in the compound’s interactions with biological targets?

- Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism (CD) spectroscopy can isolate active stereoisomers. highlights that trans-alkene configurations in piperazine-butene hybrids improved receptor binding by 3-fold compared to cis isomers .

Q. How can reaction byproducts be minimized during large-scale synthesis?

- Methodological Answer : Byproduct formation (e.g., ’s dehydrosulfurization side products) is mitigated using optimized dehydrating agents. For example, dicyclohexylcarbodiimide (DCC) in reduced thiourea byproducts by 80% versus iodine-triethylamine mixtures. Process analytical technology (PAT) tools like in situ FTIR monitor reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.